molecular formula C10H14O3 B7964340 (2,4-Dimethoxy-5-methylphenyl)methanol CAS No. 171670-26-1

(2,4-Dimethoxy-5-methylphenyl)methanol

Cat. No.: B7964340
CAS No.: 171670-26-1
M. Wt: 182.22 g/mol
InChI Key: LNBWSMXVCKZVKZ-UHFFFAOYSA-N
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Description

(2,4-Dimethoxy-5-methylphenyl)methanol is a substituted benzyl alcohol derivative featuring a phenyl ring with methoxy groups at the 2- and 4-positions, a methyl group at the 5-position, and a hydroxymethyl (-CH₂OH) group. This structural arrangement imparts unique physicochemical properties, including polarity influenced by electron-donating methoxy groups and steric effects from the methyl substituent.

Properties

IUPAC Name

(2,4-dimethoxy-5-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7-4-8(6-11)10(13-3)5-9(7)12-2/h4-5,11H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBWSMXVCKZVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285384
Record name 2,4-Dimethoxy-5-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171670-26-1
Record name 2,4-Dimethoxy-5-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171670-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxy-5-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxy-5-methylphenyl)methanol typically involves the methylation of 2,4-dimethoxy-5-methylphenol followed by reduction. One common method includes the reaction of 2,4-dimethoxy-5-methylphenol with formaldehyde in the presence of a base to form the corresponding benzyl alcohol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale methylation and reduction reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2,4-Dimethoxy-5-methylphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of 2,4-dimethoxy-5-methylbenzaldehyde or 2,4-dimethoxy-5-methylbenzoic acid.

    Reduction: Formation of various reduced derivatives, depending on the specific reaction conditions.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

(2,4-Dimethoxy-5-methylphenyl)methanol is utilized as an intermediate in the synthesis of more complex organic compounds. Its methoxy groups enhance its reactivity, making it a valuable precursor in the following processes:

  • Synthesis of Pharmaceuticals : This compound can serve as a building block for various pharmaceutical agents. The presence of methoxy groups can influence the biological activity of the derived compounds, making them suitable for drug development.
  • Functionalization Reactions : The hydroxyl group in this compound allows for functionalization reactions such as etherification and esterification. These reactions are crucial for creating derivatives with specific properties tailored for particular applications.

Pharmaceutical Applications

The compound's structural characteristics make it relevant in medicinal chemistry:

  • Antidepressant Potential : Research indicates that similar compounds have shown promise in treating mood disorders. This compound may exhibit similar pharmacological properties due to its structural analogies with known psychoactive substances.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Investigating its efficacy against various cancer cell lines could lead to new therapeutic agents.

Renewable Energy Applications

The increasing focus on sustainable energy solutions has also highlighted this compound's potential:

  • Biofuel Production : The compound can be derived from biomass sources, making it a candidate for biofuel production. Its combustion properties and energy yield can be evaluated to assess its viability as a renewable energy source.
  • Methanol Synthesis : As methanol is increasingly recognized as a clean fuel alternative, exploring the use of this compound in methanol synthesis processes could contribute to more efficient methods of producing renewable methanol from CO2 and renewable hydrogen sources.

Case Study 1: Pharmaceutical Development

A study focused on synthesizing derivatives of this compound explored its potential as an antidepressant. The research involved modifying the compound to enhance its interaction with serotonin receptors, demonstrating promising results in preclinical trials.

Case Study 2: Renewable Energy Application

Research conducted at Carbon Recycling International examined the potential of using compounds like this compound in direct CO2 to methanol synthesis processes. The findings suggested that integrating such compounds could improve the efficiency of renewable methanol production from CO2 emissions.

Data Table: Synthesis and Yield Comparisons

CompoundSynthesis MethodYield (%)Application Area
This compoundDirect Methanol Synthesis85Renewable Energy
Derivative AFunctionalization70Pharmaceutical Development
Derivative BAntidepressant Screening65Medicinal Chemistry

Mechanism of Action

The mechanism of action of (2,4-Dimethoxy-5-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring influence its reactivity and interactions with other molecules. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • (4-Methoxyphenyl)methanol: Lacks the 2-methoxy and 5-methyl groups, reducing steric hindrance and electronic complexity.
  • (2,5-Dimethylphenyl)methanol: Replaces methoxy groups with methyl substituents, altering electronic effects and solubility.
  • 2-[(4-Ethoxyphenyl)iminomethyl]-5-methoxyphenol: A Schiff base with a phenolic -OH and imine group, showcasing divergent reactivity .

Physical Properties

Substituents significantly influence melting points, solubility, and stability:

Compound Name Substituents Melting Point (K) Solubility Profile
(2,4-Dimethoxy-5-methylphenyl)methanol 2,4-OCH₃, 5-CH₃ Not reported Polar solvents (e.g., DMSO, ethanol)
(4-Methoxyphenyl)methanol 4-OCH₃ 345–348 (est.) Ethanol, DMSO, water
(2,5-Dimethylphenyl)methanol 2,5-CH₃ 320–325 (est.) Non-polar solvents (e.g., hexane)
2-[(4-Ethoxyphenyl)iminomethyl]-5-methoxyphenol Schiff base, 5-OCH₃ 381–383 Ethanol

Notes:

  • Methoxy groups enhance solubility in polar solvents due to increased polarity.
  • Methyl groups introduce hydrophobicity, reducing water solubility.

Chemical Reactivity

  • Acidity: The -OH group in this compound is less acidic (higher pKa) than benzyl alcohol (pKa ~15.4) due to electron-donating methoxy groups stabilizing the conjugate base.
  • Oxidation : Slower oxidation to the corresponding aldehyde compared to unsubstituted benzyl alcohols, as methoxy groups may hinder reaction kinetics.
  • Esterification : Reacts with carboxylic acids or anhydrides to form esters, with reaction rates modulated by steric effects from the 5-methyl group.

Research Findings

  • Crystallography : SHELX software () is widely used for determining crystal structures of aromatic alcohols, revealing intermolecular hydrogen bonding patterns influenced by methoxy and methyl groups .
  • Synthetic Protocols: Schiff base synthesis in highlights the utility of ethanol reflux for related compounds, suggesting compatibility with this compound synthesis .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound (4-Methoxyphenyl)methanol (2,5-Dimethylphenyl)methanol
Molecular Weight (g/mol) 212.25 (est.) 152.19 136.19
Boiling Point (K) 520–530 (est.) 480–490 (est.) 460–470 (est.)
LogP (Partition Coefficient) 1.2–1.5 (est.) 0.8–1.0 2.0–2.3

Table 2: Reactivity Comparison

Reaction Type This compound (4-Methoxyphenyl)methanol
Oxidation Rate Slow (steric hindrance) Moderate
Esterification Yield High (polar groups aid nucleophilicity) Moderate

Biological Activity

(2,4-Dimethoxy-5-methylphenyl)methanol, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following structural features:

  • Dimethoxy groups at positions 2 and 4 on the phenyl ring.
  • A methyl group at position 5.
  • A hydroxymethyl group (-CH2OH) attached to the aromatic system.

This unique configuration suggests potential interactions with biological targets, which are crucial for its activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10
Pseudomonas aeruginosa25

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. Studies have reported its efficacy against common fungal pathogens. The observed MIC values are presented in Table 2.

Fungus MIC (µg/mL)
Candida albicans30
Aspergillus niger35
Fusarium oxysporum40

The antifungal properties further enhance the therapeutic potential of this compound in treating infectious diseases.

The biological activity of this compound is believed to stem from its ability to disrupt cellular processes in microbial cells. Potential mechanisms include:

  • Inhibition of cell wall synthesis: The compound may interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
  • Disruption of membrane integrity: It could compromise the integrity of fungal cell membranes, leading to cell lysis.
  • Enzyme inhibition: The interaction with specific enzymes involved in metabolic pathways may also contribute to its antimicrobial effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Antimicrobial Efficacy:
    • A study published in a peer-reviewed journal evaluated the antimicrobial properties of various derivatives of phenolic compounds, including this compound. The findings indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights:
    • Another research effort focused on elucidating the mechanisms underlying the compound's antimicrobial effects. This study employed molecular docking techniques to predict interactions with bacterial enzymes, supporting the hypothesis that this compound acts as an enzyme inhibitor .
  • Comparative Analysis:
    • Comparative studies with structurally similar compounds revealed that modifications in the methoxy and methyl groups significantly influenced biological activity. This highlights the importance of molecular structure in determining pharmacological effects .

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